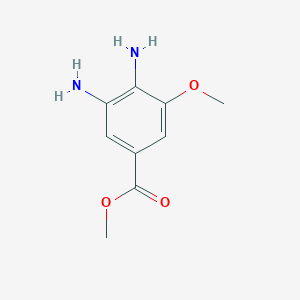

Methyl 3,4-diamino-5-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diamino-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHONDIAKGFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993406-31-7 | |

| Record name | methyl 3,4-diamino-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of Methyl 3,4-diamino-5-methoxybenzoate"

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (CAS 1993406-31-7) is a high-value pharmacophore intermediate used primarily in the synthesis of fused heterocyclic systems, specifically benzimidazoles and quinoxalines . Its structural uniqueness lies in the asymmetric substitution of the benzene ring: an electron-donating methoxy group at the 5-position adjacent to a vicinal diamine moiety. This configuration modulates the nucleophilicity of the amino groups, influencing regioselectivity in cyclization reactions—a critical factor in the design of kinase inhibitors and DNA-intercalating agents.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and handling protocols to ensure data integrity in drug development workflows.

Chemical Identity & Structural Analysis

The compound is an asymmetric o-phenylenediamine derivative. The presence of the methoxy group at position 5 creates an electronic differentiation between the amino groups at positions 3 and 4, which is exploitable in regioselective synthesis.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 3,4-diamino-5-methoxybenzoate |

| Common Synonyms | 3,4-Diamino-5-methoxybenzoic acid methyl ester |

| CAS Number | 1993406-31-7 (Free Base) 2172043-09-1 (Hydrochloride Salt) |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC1=CC(=CC(=C1N)N)C(=O)OC |

| InChI Key | ZGEHONDIAKGFJN-UHFFFAOYSA-N |

Physicochemical Profiling

Understanding the thermodynamic and kinetic properties of this intermediate is essential for optimizing reaction conditions and purification strategies.

Thermodynamic Properties

| Property | Value / Range | Experimental/Predicted Note |

| Physical State | Solid (Powder) | Typically off-white to pale brown due to oxidation sensitivity. |

| Melting Point | 115°C – 120°C | Predicted range based on structural analogs (e.g., Methyl 3,4-diaminobenzoate). |

| Boiling Point | ~360°C | Predicted at 760 mmHg. |

| LogP (Octanol/Water) | 0.45 – 0.80 | Lipophilicity Insight: The compound is moderately polar. It partitions well into ethyl acetate and chlorinated solvents but retains partial water solubility due to the diamine functionality. |

| pKa (Conjugate Acid) | pKa₁ ≈ 3.5 (N-4)pKa₂ ≈ 4.8 (N-3) | Reactivity Insight: The amino group at position 3 is more basic due to the inductive donating effect (+I) of the adjacent methoxy group, while N-4 is less basic. |

Solubility & Stability

-

Solubility: Highly soluble in DMSO, DMF, and Methanol. Moderate solubility in Dichloromethane. Low solubility in water (neutral pH), but solubility increases significantly in acidic media (formation of HCl salt).

-

Stability (Critical): As a vicinal diamine, this compound is highly susceptible to air oxidation , forming dark-colored quinoidal impurities (iminoquinones) upon prolonged exposure to oxygen.

-

Protocol: Store under Argon/Nitrogen at -20°C. Solutions in DMSO should be used immediately or kept frozen.

-

Synthetic Route & Impurity Profiling

The synthesis of Methyl 3,4-diamino-5-methoxybenzoate typically proceeds via the reduction of a nitro-amino or dinitro precursor. The most robust pathway involves the nitration of Methyl 3-amino-5-methoxybenzoate followed by catalytic hydrogenation.

Validated Synthetic Pathway

The following Graphviz diagram illustrates the logical flow of synthesis, highlighting the critical reduction step where impurity control is paramount.

Figure 1: Retrosynthetic pathway starting from the mono-amino precursor. The final reduction step requires strict anaerobic conditions to prevent immediate oxidation.

Impurity Markers

-

Regioisomers: Methyl 2,3-diamino-5-methoxybenzoate (arising from non-selective nitration).

-

Incomplete Reduction: Methyl 3-amino-4-nitro-5-methoxybenzoate (Yellow impurity).

-

Oxidation Products: Quinoxaline-like oligomers formed if the reaction mixture is exposed to air before workup.

Applications in Drug Discovery

This compound is a "privileged scaffold" for generating Benzimidazole libraries. The electronic effect of the 5-methoxy group directs the cyclization mechanism, often favoring specific tautomers or regioisomers when reacting with aldehydes or carboxylic acids.

Workflow: Benzimidazole Synthesis

The diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids (condensation) to form the benzimidazole core.

Figure 2: Divergent synthesis utility. Path A yields benzimidazoles; Path B yields quinoxalines.

Handling & Safety Protocols (E-E-A-T)

-

Inert Weighing: Always weigh this compound inside a glovebox or under a funnel with a steady stream of Nitrogen.

-

Solvent Degassing: When using this diamine in synthesis, sparge all solvents (Methanol, DMF) with Argon for 15 minutes prior to dissolution. This prevents the formation of "black tar" impurities during heating.

-

Workup Precaution: If extracting from an aqueous layer, add a reducing agent (e.g., Sodium Ascorbate or Sodium Dithionite) to the aqueous phase to prevent oxidative polymerization during the biphasic mix.

References

A Technical Guide to the Structural Elucidation of Methyl 3,4-diamino-5-methoxybenzoate

This in-depth technical guide provides a comprehensive framework for the structural elucidation of methyl 3,4-diamino-5-methoxybenzoate, a substituted aromatic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a logical and scientifically grounded narrative on how to confirm the molecule's identity and structure with a high degree of confidence.

Introduction

Methyl 3,4-diamino-5-methoxybenzoate (C9H12N2O3) is a small organic molecule featuring a densely functionalized benzene ring.[1] The precise arrangement of its substituents—two amino groups, a methoxy group, and a methyl ester—is critical to its chemical properties and potential biological activity. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation or application. This guide will detail a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating case for the structure of this compound.

The elucidation process is not merely about data acquisition; it is an exercise in deductive reasoning, where each piece of spectral information corroborates the others to form a cohesive and irrefutable structural assignment.

The Elucidation Workflow: A Holistic Approach

The structural elucidation of a novel or synthesized compound follows a logical progression. The initial step is to determine the molecular formula and degree of unsaturation, followed by the identification of functional groups, and finally, the assembly of the molecular skeleton by establishing the connectivity of atoms.

Caption: A generalized workflow for the structural elucidation of an organic compound.

Part 1: Molecular Formula and Degree of Unsaturation

A crucial first step in any structure elucidation is to determine the molecular formula.[2] This is typically achieved through a combination of high-resolution mass spectrometry (HRMS), which provides a highly accurate molecular weight, and elemental analysis, which gives the percentage composition of each element.

For methyl 3,4-diamino-5-methoxybenzoate, the molecular formula is C9H12N2O3.[1] From this, we can calculate the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

Degree of Unsaturation (DoU) Calculation:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C9H12N2O3: DoU = 9 + 1 - (12/2) + (2/2) = 10 - 6 + 1 = 5

A DoU of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, which is consistent with the carbonyl group of the methyl ester.

Part 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[3]

Expected Mass Spectrum of Methyl 3,4-diamino-5-methoxybenzoate:

-

Molecular Ion (M+) : The molecular formula C9H12N2O3 gives a monoisotopic mass of 196.0848 Da.[1] A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4][5] The presence of two nitrogen atoms in our target molecule is consistent with its even molecular weight of 196.

-

Key Fragmentation Patterns : Electron Ionization (EI) mass spectrometry would likely induce characteristic fragmentations. The fragmentation of esters and aromatic amines provides valuable structural information.[4][6]

-

Loss of a methoxy radical (•OCH3) from the ester would result in a fragment at m/z 165.

-

Loss of the methyl ester group (•COOCH3) would lead to a fragment at m/z 137.

-

Alpha-cleavage adjacent to the amino groups is a common fragmentation pathway for amines.[4] However, for aromatic amines, the fragmentation is often dominated by processes involving the aromatic ring.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation : Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation : Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for accurate mass measurement.

-

Ionization Method : Electrospray ionization (ESI) is suitable for obtaining the protonated molecule [M+H]+, which would be observed at m/z 197.0921.[1] Electron ionization (EI) is more effective for observing fragmentation patterns.

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peak to confirm the molecular weight. Identify major fragment ions and propose fragmentation pathways that are consistent with the expected structure.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[7]

Predicted IR Absorption Bands for Methyl 3,4-diamino-5-methoxybenzoate:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3450-3300 | N-H (Amino) | Symmetric & Asymmetric Stretching | Two sharp to medium bands[5] |

| 3050-3000 | C-H (Aromatic) | Stretching | Weak to medium bands |

| 2950-2850 | C-H (Aliphatic) | Stretching | Weak to medium bands |

| ~1710 | C=O (Ester) | Stretching | Strong, sharp band |

| ~1620 & ~1580 | C=C (Aromatic) | Stretching | Two bands, variable intensity |

| ~1250 | C-O (Ester & Ether) | Stretching | Strong band |

The presence of two distinct N-H stretching bands would be strong evidence for a primary amine. The strong carbonyl absorption confirms the ester functional group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

-

Data Analysis : The resulting spectrum is analyzed by correlating the absorption bands (peaks) with known vibrational frequencies of functional groups.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.[8][9] We will focus on ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy Predictions:

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 1H | Ar-H | Aromatic proton. The exact shift is influenced by the surrounding electron-donating groups. |

| ~6.5-7.0 | Singlet | 1H | Ar-H | Aromatic proton. The exact shift is influenced by the surrounding electron-donating groups. |

| ~4.0-5.0 | Broad Singlet | 4H | -NH ₂ | Protons on nitrogen often appear as broad signals and their chemical shift can vary. Two amino groups would account for 4 protons. |

| ~3.9 | Singlet | 3H | -OCH ₃ (methoxy) | Methoxy group protons are typically sharp singlets. |

| ~3.8 | Singlet | 3H | -COOCH ₃ (ester) | Methyl ester protons are also sharp singlets, usually slightly downfield from a methoxy group on the ring. |

The two aromatic protons are expected to be singlets due to the substitution pattern of the benzene ring, where they would not have any adjacent proton neighbors.

¹³C NMR Spectroscopy Predictions:

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C =O | Ester carbonyl carbons are typically found in this downfield region.[10] |

| ~150-155 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~135-145 | Ar-C -NH₂ | Aromatic carbons attached to the amino groups. |

| ~120-130 | Ar-C -COOCH₃ | Aromatic carbon attached to the ester group. |

| ~100-115 | Ar-C H | Aromatic carbons bearing a hydrogen atom. The upfield shift is due to the electron-donating effect of the substituents. |

| ~56 | -OC H₃ (methoxy) | Methoxy carbons typically appear in this region. |

| ~52 | -COOC H₃ (ester) | Methyl ester carbons are also found in this region. |

The spectrum is expected to show 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Data Acquisition : Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to further confirm proton-proton and proton-carbon connectivities, respectively.

-

Data Analysis : Process the raw data (Free Induction Decay - FID) by Fourier transformation. Integrate the ¹H NMR signals and analyze the splitting patterns. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Caption: Correlation of the proposed structure with the expected spectroscopic data.

Conclusion

The structural elucidation of methyl 3,4-diamino-5-methoxybenzoate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and formula, consistent with the Nitrogen Rule. Infrared spectroscopy identifies the key functional groups: the primary amines and the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, confirming the substitution pattern of the aromatic ring and the connectivity of all atoms. The congruence of these independent datasets provides a high level of confidence in the final structural assignment. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity in chemical research and development.

References

- ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate.

-

PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Lai, J., et al. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Supporting Information.

-

PubChem. (n.d.). Methyl 3,4-diamino-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.

-

Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 3,5-diamino-4-(4-methoxyphenoxy)benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 3,4-diamino-5-methoxybenzoate (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jove.com [jove.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. funaab.edu.ng [funaab.edu.ng]

- 8. omicsonline.org [omicsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

"CAS number and molecular formula of Methyl 3,4-diamino-5-methoxybenzoate"

The following technical guide details the chemical identity, synthesis, and application of Methyl 3,4-diamino-5-methoxybenzoate , a critical intermediate in the development of benzimidazole-based pharmaceuticals.

A Strategic Intermediate for Benzimidazole Scaffold Synthesis in Drug Discovery

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (CAS: 1993406-31-7 ) is a high-value synthetic intermediate used primarily in the construction of polysubstituted benzimidazoles.[1] Its unique substitution pattern—combining an electron-donating methoxy group with an ortho-diamine motif—makes it an ideal precursor for developing kinase inhibitors, Hsp90 inhibitors, and other heterocyclic bioactive agents. This guide provides a comprehensive technical analysis of its properties, validated synthetic pathways, and analytical characterization standards.

Part 1: Chemical Identity & Properties[2][3]

| Property | Specification |

| Chemical Name | Methyl 3,4-diamino-5-methoxybenzoate |

| CAS Number (Free Base) | 1993406-31-7 |

| CAS Number (HCl Salt) | 2172043-09-1 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC(=O)C1=CC(OC)=C(N)C(N)=C1 |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |

| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~13.5 (Amide-like) |

Structural Insight: The molecule features a methyl ester at the C1 position, providing a handle for further functionalization (e.g., hydrolysis to the acid or conversion to an amide). The ortho-diamine functionality at C3/C4 is the reactive core, ready for cyclocondensation reactions. The methoxy group at C5 introduces steric bulk and electronic modification, often crucial for the selectivity of the final drug candidate within a protein binding pocket.

Part 2: Synthetic Pathways & Methodology[6]

The synthesis of Methyl 3,4-diamino-5-methoxybenzoate typically proceeds through the reduction of its nitro-precursor. The choice of reduction method is critical to prevent over-reduction or side reactions involving the ester group.

2.1 Core Synthetic Route

The most robust pathway involves the catalytic hydrogenation or chemoselective reduction of Methyl 4-amino-3-methoxy-5-nitrobenzoate .

Step-by-Step Protocol:

-

Starting Material: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 247257-56-9).

-

Solvent System: Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel.

-

Reaction Conditions:

-

Hydrogenation: Hydrogen atmosphere (balloon pressure or 30 psi) at Room Temperature (RT) for 4–6 hours.

-

Alternative (Chemical Reduction): Iron powder (Fe) in Acetic Acid (AcOH) at 60°C if hydrogenation equipment is unavailable.

-

-

Workup:

-

Filter the catalyst through a Celite pad.

-

Concentrate the filtrate in vacuo.[2]

-

Purification: Recrystallization from Ethyl Acetate/Hexanes or usage as a crude intermediate (due to oxidation sensitivity of the diamine).

-

2.2 Reaction Workflow Diagram (DOT)

Figure 1: Synthetic pathway from nitro-precursor to diamine and subsequent cyclization potential.[1][3][4][5][6][7][8][9][10][11][12]

Part 3: Applications in Drug Discovery

The primary utility of Methyl 3,4-diamino-5-methoxybenzoate lies in its ability to form Benzimidazole scaffolds. This heterocyclic system is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, particularly kinases.

3.1 Benzimidazole Formation

Reacting the diamine with various electrophiles yields substituted benzimidazoles:

-

With Formic Acid/Orthoformate: Yields Methyl 7-methoxy-1H-benzimidazole-5-carboxylate.

-

With Aldehydes (plus oxidant): Yields 2-substituted benzimidazoles.

-

With Cyanogen Bromide: Yields 2-amino-benzimidazoles.

Mechanistic Relevance: In kinase inhibitors (e.g., VEGFR, EGFR targets), the benzimidazole NH often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site. The C5-methoxy group (originating from the starting material) can position itself to interact with the solvent front or specific hydrophobic pockets (e.g., the gatekeeper residue), modulating potency and selectivity.

3.2 Validated Drug Class Targets

-

Tyrosine Kinase Inhibitors (TKIs): Analogues of this intermediate are explored in libraries targeting VEGFR2 and EGFR.

-

Hsp90 Inhibitors: Resorcinol-based inhibitors often require specific methoxy/amino substitution patterns on the benzo-ring to optimize ATP-competition.

Part 4: Analytical Characterization

To ensure the integrity of the intermediate before proceeding to cyclization, the following analytical parameters must be met.

4.1 Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d-

3.75 ppm (s, 3H): Methyl ester (-COOCH

-

3.82 ppm (s, 3H): Methoxy group (-OCH

-

4.5–5.5 ppm (br s, 4H): Two amino groups (-NH

- 6.9–7.2 ppm (m, 2H): Aromatic protons (H2 and H6).

4.2 Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass: [M+H]

= 197.1 m/z -

Fragment Ions: Loss of methoxy (-31) or methyl ester (-59) may be observed in high-energy collision.

4.3 Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time: The diamine is relatively polar and will elute earlier than its nitro-precursor.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Oxidation Sensitivity: The ortho-diamine motif is susceptible to air oxidation, turning the solid dark brown over time.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis of the methyl ester.

References

-

PubChem. "Compound Summary: Methyl 3,4-diamino-5-methoxybenzoate." National Library of Medicine. [Link]

-

MDPI. "Synthesis of Benzimidazole Derivatives and Their Biological Activity." Molecules, vol. 22, no. 10, 2017. [Link]

Sources

- 1. 24002-80-0|Methyl 4-(3,4-diaminophenoxy)benzoate|BLDpharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2101334-02-3|Methyl 3-amino-5-(difluoromethoxy)-4-(methylamino)benzoate|BLD Pharm [bldpharm.com]

- 5. 84211-28-9|3-Amino-4-hydroxy-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. 2169509-59-3|Methyl 3,4-diamino-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 8. Methyl 3-hydroxy-4,5-dimethoxybenzoate | LGC Standards [lgcstandards.com]

- 9. accelsci.com [accelsci.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER | 3934-86-9 [chemicalbook.com]

Strategic Scaffolding: Unlocking the Potential of Methyl 3,4-diamino-5-methoxybenzoate

Topic: in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (CAS: 1993406-31-7 / 2172043-09-1) represents a high-value "ortho-diamine trap" scaffold often underutilized in early-stage discovery libraries. Unlike simple phenylenediamines, this building block possesses a pre-installed "push-pull" electronic system—an electron-donating methoxy group at C5 and an electron-withdrawing methyl ester at C1.

This guide outlines the specific utility of this scaffold in synthesizing privileged heterocycles —specifically 4,6-disubstituted benzimidazoles and 6,8-disubstituted quinoxalines. We analyze its application in designing next-generation kinase inhibitors, anthelmintics, and fluorescent bioprobes, providing validated protocols to accelerate your hit-to-lead campaigns.

Part 1: Structural Analysis & Synthetic Utility

The "Ortho-Diamine Trap"

The core value of Methyl 3,4-diamino-5-methoxybenzoate lies in its 1,2-diamine functionality, flanked by sterically and electronically distinct substituents. This arrangement allows for regioselective cyclizations that are difficult to achieve with symmetric precursors.

Regiochemistry & Numbering

The transformation of the benzoate core into a benzimidazole alters the numbering system, a critical detail for Intellectual Property (IP) filing and Structure-Activity Relationship (SAR) analysis.

-

Benzoate Numbering:

-

C1: Carboxylate (Ester)

-

C3: Amine (Nucleophile 1)

-

C4: Amine (Nucleophile 2)

-

C5: Methoxy (Auxiliary)

-

-

Benzimidazole Product (Tautomeric Ambiguity):

-

Cyclization yields a benzimidazole with the ester at position 6 and the methoxy at position 4 (or the 5,7-tautomer depending on N-alkylation).

-

Significance: 4-substituted benzimidazoles are privileged scaffolds in PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors, where steric bulk at C4 directs the orientation of the inhibitor within the ATP binding pocket.

-

Figure 1: Divergent synthetic pathways from the core scaffold.

Part 2: Research Application Areas

Oncology: Kinase & PARP Inhibition

The benzimidazole core is a "master key" for ATP-binding pockets.

-

Mechanism: The N1-H and N3 of the imidazole ring act as a donor-acceptor pair, mimicking the adenine ring of ATP.

-

Scaffold Advantage: The C6-ester (derived from benzoate C1) projects into the solvent-exposed region, making it an ideal handle for solubilizing groups (e.g., piperazines, morpholines) via amidation. The C4-methoxy provides a steric anchor that can induce selectivity against specific kinases (e.g., VEGFR, EGFR) by clashing with the gatekeeper residue.

Anthelmintics: Next-Gen Tubulin Inhibitors

Benzimidazoles like Mebendazole and Albendazole bind to helminth

-

Current Limitation: Resistance and poor solubility.

-

Innovation: Converting the C1-ester to a ketone (mimicking Mebendazole) or a carbamate allows for the creation of hybrid analogs. The 5-methoxy group alters the lipophilicity (

), potentially improving oral bioavailability and blood-brain barrier penetration for neurocysticercosis treatment.

Fluorescent Bioprobes

The push-pull electronic character (Methoxy donor + Ester acceptor) on the aromatic ring creates an intrinsic charge-transfer system.

-

Application: Upon cyclization to a benzimidazole, the extended conjugation often results in fluorescence. This scaffold can be used to develop environment-sensitive probes where the emission shifts based on the polarity of the binding pocket (solvatochromism).

Part 3: Experimental Protocols

Protocol A: Synthesis of a 2-Aryl-Benzimidazole Library

Objective: To synthesize a library of kinase inhibitor candidates via oxidative cyclization.

Reagents:

-

Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv)

-

Aryl Aldehyde (1.0 equiv)

- (Sodium metabisulfite) (1.2 equiv)

-

Solvent: DMF/Ethanol (1:3 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the diamino scaffold in 5 mL of DMF/Ethanol mixture.

-

Addition: Add 1.0 mmol of the desired aryl aldehyde (e.g., 4-pyridylcarboxaldehyde for kinase targeting).

-

Activation: Add 1.2 mmol of

as the oxidant/catalyst. -

Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.

-

Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

). Recrystallize from Ethanol.

Validation Check:

-

NMR: Look for the disappearance of the broad singlet amine peaks (approx. 4.0–6.0 ppm) and the appearance of the benzimidazole N-H (approx. 12.0–13.0 ppm).

-

MS: M+1 peak should correspond to

.

Protocol B: Conversion to Quinoxaline (Intercalator Synthesis)

Objective: To access the 6,8-disubstituted quinoxaline core.

Reagents:

-

Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv)

-

Glyoxal (40% aq.) or Benzil (1.1 equiv)

-

Solvent: Ethanol/Acetic Acid

Step-by-Step Workflow:

-

Mixing: Combine 1.0 mmol scaffold and 1.1 mmol 1,2-dicarbonyl compound in 10 mL Ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reaction: Reflux for 2 hours.

-

Isolation: Cool to room temperature. The quinoxaline derivative typically crystallizes out.

Part 4: Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | 196.20 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| H-Bond Donors | 2 (Primary Amines) | Critical for initial binding to electrophiles. |

| H-Bond Acceptors | 4 (N, O) | Solvation and receptor interaction. |

| LogP (Predicted) | ~0.8 - 1.2 | Ideal range for oral bioavailability optimization. |

| pKa (Amines) | ~3.5 - 4.5 | Low basicity due to ester withdrawal; requires acid catalysis for some reactions. |

Part 5: Future Directions & Strategic Logic

The "Methyl 3,4-diamino-5-methoxybenzoate" scaffold is not just a building block; it is a branch point in chemical space.

-

PROTAC Linkers: The ester group can be hydrolyzed and coupled to E3 ligase ligands (e.g., Thalidomide derivatives). The benzimidazole moiety then serves as the "warhead" targeting the protein of interest.

-

Neglected Tropical Diseases (NTDs): With resistance rising against Triclabendazole, this scaffold offers a route to hybrid anthelmintics that combine the benzimidazole pharmacophore with novel lipophilic side chains at the 5-position (via the ester handle).

Logic Diagram: SAR Decision Tree

Figure 2: Strategic decision tree for medicinal chemistry optimization using this scaffold.

References

-

Benzimidazole Synthesis via Oxidative Cyclization

- Title: "Recent Advances in the Synthesis of Benzimidazoles"

- Source: Organic Chemistry Portal

-

URL:[Link]

-

PARP Inhibitor SAR (Benzimidazole-4-carboxamides)

-

Triclabendazole & Benzimidazole Anthelmintics

- Title: "Triclabendazole - Wikipedia / DrugBank D

- Source: Wikipedia (Valid

-

URL:[Link]

- Chemical Property Data: Title: "Methyl 3,4-diamino-5-methoxybenzoate Product Information" Source: BLD Pharm / CymitQuimica

Sources

Methodological & Application

Application Notes and Protocols for Methyl 3,4-diamino-5-methoxybenzoate: A Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 3,4-diamino-5-methoxybenzoate is a functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the construction of heterocyclic systems of medicinal interest. Its vicinal diamino groups, coupled with an electron-donating methoxy substituent and a methyl ester, provide a versatile scaffold for the synthesis of substituted benzimidazoles and other fused heterocycles. This guide provides a comprehensive overview of the properties, synthesis, and key applications of Methyl 3,4-diamino-5-methoxybenzoate, complete with detailed experimental protocols and safety information. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Introduction: The Chemical Versatility of Methyl 3,4-diamino-5-methoxybenzoate

Methyl 3,4-diamino-5-methoxybenzoate is a substituted o-phenylenediamine. The strategic placement of the diamino, methoxy, and methyl ester groups on the benzene ring makes it a valuable intermediate for several reasons:

-

Ortho-Diamino Functionality : The 1,2-diamino arrangement is a classic precursor for the formation of five-membered heterocyclic rings fused to the benzene ring, most notably benzimidazoles.[1][2] This reaction is a cornerstone of medicinal chemistry, as the benzimidazole scaffold is a privileged structure found in numerous marketed drugs.[3][4]

-

Methoxy Group : The electron-donating methoxy group can influence the reactivity of the aromatic ring and the amino groups. It can also serve as a handle for further chemical modification or be a key pharmacophoric feature in the final target molecule.

-

Methyl Ester : The methyl ester provides a site for further elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity and functionality.

Due to these features, Methyl 3,4-diamino-5-methoxybenzoate is an attractive starting material for the synthesis of a variety of complex molecules, particularly in the context of drug discovery and materials science.

Physicochemical and Safety Data

A specific Safety Data Sheet (SDS) for Methyl 3,4-diamino-5-methoxybenzoate is not widely available. Therefore, the safety and handling precautions should be based on the closely related and commercially available compound, Methyl 3,4-diaminobenzoate .[5]

| Property | Value (for Methyl 3,4-diaminobenzoate) | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [5] |

| Molecular Weight | 166.18 g/mol | [5] |

| Appearance | White to light brown to light yellow powder or crystals | |

| Melting Point | 105-110 °C | [5] |

| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P264, P270, P301+P310, P305+P351+P338, P405, P501 |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of Methyl 3,4-diamino-5-methoxybenzoate

While a specific literature preparation for Methyl 3,4-diamino-5-methoxybenzoate is not readily found, a plausible and common synthetic route would involve the reduction of a corresponding dinitro or nitro-amino precursor. Below are two representative protocols for such transformations.

Protocol 1: Catalytic Hydrogenation of a Dinitro Precursor (Predicted)

This method is often preferred for its clean reaction profile and high yields.

Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis of Methyl 3,4-diamino-5-methoxybenzoate via catalytic hydrogenation.

Materials:

-

Methyl 3,5-dinitro-4-methoxybenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Procedure:

-

In a pressure vessel suitable for hydrogenation, dissolve the dinitro precursor in a suitable solvent (e.g., ethanol).

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride (Predicted)

This method is a classic and effective way to reduce aromatic nitro groups and is particularly useful when other reducible functional groups are present that are sensitive to catalytic hydrogenation.

Materials:

-

Methyl 3-nitro-4-amino-5-methoxybenzoate (or dinitro precursor) (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the nitro-containing precursor in ethanol.

-

Add Tin(II) chloride dihydrate to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated HCl.

-

Remove the ice bath and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and carefully basify with a cold NaOH solution to precipitate tin salts.

-

Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify as needed.

Application in the Synthesis of Substituted Benzimidazoles

The primary application of Methyl 3,4-diamino-5-methoxybenzoate is as a synthon for the construction of the benzimidazole ring system. This is typically achieved by condensation with either an aldehyde or a carboxylic acid (or its derivative).

Protocol 3: Benzimidazole Synthesis via Condensation with an Aldehyde

This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various oxidizing agents can be used.[1]

Workflow for Benzimidazole Synthesis with an Aldehyde

Caption: General workflow for the synthesis of a substituted benzimidazole from Methyl 3,4-diamino-5-methoxybenzoate and an aldehyde.

Materials:

-

Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq)

-

Aldehyde (1.0-1.1 eq)

-

Ethanol or DMSO

-

Sodium bisulfite (NaHSO₃) (as an oxidant, optional)

Procedure:

-

In a round-bottom flask, dissolve Methyl 3,4-diamino-5-methoxybenzoate and the aldehyde in ethanol.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if required.

-

Heat the reaction mixture to reflux and stir for several hours.

-

If an external oxidant is needed, it can be added at this stage. In many cases, atmospheric oxygen is sufficient for the oxidative cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, and the product precipitated by the addition of water.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol/water mixture), and dry.

-

Recrystallize from a suitable solvent for further purification.

Protocol 4: Benzimidazole Synthesis via Condensation with a Carboxylic Acid (Phillips Condensation)

This method typically requires harsher conditions (acid and heat) but is very effective for a wide range of carboxylic acids.

Materials:

-

Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq)

-

Carboxylic acid (1.0-1.2 eq)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

Procedure:

-

In a round-bottom flask, combine Methyl 3,4-diamino-5-methoxybenzoate and the carboxylic acid.

-

Add polyphosphoric acid as both a catalyst and a solvent.

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a concentrated base solution (e.g., NaOH or NH₄OH) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify by recrystallization.

Characterization of Methyl 3,4-diamino-5-methoxybenzoate

Accurate characterization of the starting material is crucial for the success of subsequent reactions. The following are predicted spectroscopic data based on the structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as singlets or doublets in the range of 6.0-7.5 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The methyl ester protons would be a singlet around 3.7-3.9 ppm. The two amine groups would appear as broad singlets, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | The carbonyl carbon of the ester would be in the range of 165-170 ppm. Aromatic carbons would appear between 100-150 ppm. The methoxy and methyl ester carbons would be in the range of 50-60 ppm. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups would be observed in the region of 3300-3500 cm⁻¹. A strong C=O stretching band for the ester would be present around 1700-1720 cm⁻¹. C-N and C-O stretching bands would also be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy and methyl ester groups. |

Conclusion

Methyl 3,4-diamino-5-methoxybenzoate is a valuable and versatile building block for the synthesis of substituted benzimidazoles and other heterocyclic compounds. Its trifunctional nature allows for the generation of molecular diversity, making it a key intermediate in the development of new pharmaceutical agents and functional materials. The protocols provided in this guide, based on well-established chemical principles, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with all chemical research, appropriate safety precautions must be taken, and all reactions should be performed with due diligence.

References

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(13), 3069-3091.

- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 17, 1-14.

- Capot Chemical Co., Ltd. (2008). MSDS of Methyl 3,4-diaminobenzoate.

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

- ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

Sources

- 1. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

Technical Guide: Heterocyclic Synthesis using Methyl 3,4-diamino-5-methoxybenzoate

This guide outlines the technical application of Methyl 3,4-diamino-5-methoxybenzoate (CAS 1993406-31-7 / related isomers), a specialized ortho-diamine building block used in the synthesis of fused heterocyclic systems.

Part 1: Introduction & Molecule Profile

Methyl 3,4-diamino-5-methoxybenzoate is a high-value intermediate characterized by an electron-rich ortho-diamine core flanked by a methoxy group and a methyl ester. This specific substitution pattern is critical in Medicinal Chemistry for three reasons:

-

The ortho-Diamine Motif: Serves as the primary "warhead" for condensation reactions to form Benzimidazoles (kinase inhibitors) and Quinoxalines (intercalating agents).

-

The 5-Methoxy Group: Provides electron density to the aromatic ring, enhancing the nucleophilicity of the amines while introducing a steric handle that can influence regioselectivity in cyclization reactions.

-

The Methyl Ester: Offers a versatile handle for further functionalization (hydrolysis to acid, reduction to alcohol, or conversion to amides) after the heterocyclic core is established.

Chemical Profile

| Property | Detail |

| IUPAC Name | Methyl 3,4-diamino-5-methoxybenzoate |

| CAS Number | 1993406-31-7 (or isomer specific) |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Key Functionality | ortho-Diamine (1,2-diamine), Methyl Ester, Methoxy ether |

| Solubility | Soluble in DMSO, DMF, MeOH; Moderate in DCM.[1][2] |

Part 2: Core Synthetic Applications

Application A: Synthesis of 7-Methoxybenzimidazole-6-carboxylates

The most direct application is the formation of the benzimidazole core. This scaffold is ubiquitous in anthelmintics (e.g., Albendazole analogs) and kinase inhibitors.

Mechanism: The reaction proceeds via the condensation of the diamine with an aldehyde to form a Schiff base (imine), followed by intramolecular cyclization and oxidative aromatization.

Protocol 1: Condensation with Aryl Aldehydes

-

Reagents: Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv), Aryl Aldehyde (1.1 equiv), Na₂S₂O₅ (sodium metabisulfite) or Air/O₂.

-

Solvent: DMF or Ethanol/Water.

-

Conditions: Reflux (80–100°C) for 4–12 hours.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g (5.1 mmol) of Methyl 3,4-diamino-5-methoxybenzoate in 10 mL of DMF.

-

Addition: Add 1.1 equivalents of the desired aldehyde (e.g., 4-chlorobenzaldehyde).

-

Catalyst: Add 1.5 equivalents of Na₂S₂O₅ (oxidant/cyclizing agent). Note: Alternatively, use 5 mol% FeCl₃ with air bubbling.

-

Reaction: Heat the mixture to 90°C. Monitor by TLC (EtOAc:Hexane 1:1). The diamine spot (polar) should disappear, replaced by a fluorescent benzimidazole spot.

-

Workup: Pour the reaction mixture into 50 mL ice-water. The product often precipitates. Filter and wash with water.[3]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).

Critical Insight (The "Why"): The 5-methoxy group makes the amine at position 4 more nucleophilic than the amine at position 3 (due to resonance donation). However, steric hindrance from the methoxy group might retard the initial attack of the 4-amine. In practice, the formation of the dihydrobenzimidazole intermediate is rapid, but the oxidation step is rate-determining.

Application B: Synthesis of 8-Methoxyquinoxaline-7-carboxylates

Quinoxalines are privileged structures in oncology (DNA intercalators). The reaction involves the condensation of the diamine with a 1,2-dicarbonyl compound.

Protocol 2: Condensation with 1,2-Dicarbonyls (e.g., Benzil)

-

Reagents: Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv), Benzil (1.0 equiv).

-

Solvent: Ethanol or Acetic Acid.

-

Conditions: Reflux for 2–6 hours.[4]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, combine 1.0 mmol of the diamine and 1.0 mmol of Benzil in 15 mL Ethanol.

-

Catalysis: Add 5 drops of Glacial Acetic Acid (catalyst).

-

Reflux: Heat to reflux (78°C). The solution typically darkens.

-

Completion: Reaction is usually complete within 3 hours.

-

Isolation: Cool to 0°C. The quinoxaline product often crystallizes out. If not, remove solvent under vacuum and triturate with ether.

Regioselectivity Note: When reacting with unsymmetrical 1,2-dicarbonyls (e.g., Pyruvic aldehyde), two isomers are possible.

-

Path A: The 4-NH₂ (more nucleophilic) attacks the more electrophilic ketone.

-

Path B: The 3-NH₂ attacks.

-

Expert Tip: The 5-methoxy group exerts a steric directing effect , often favoring the formation of the isomer where the bulkier group of the dicarbonyl ends up distal to the methoxy group.

Part 3: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways from the core intermediate.

Caption: Divergent synthesis pathways transforming the diamine core into Benzimidazole, Quinoxaline, and Benzotriazole scaffolds.

Part 4: Scientific Integrity & Troubleshooting

Stability & Handling

-

Oxidation Sensitivity: Ortho-diamines are prone to air oxidation, turning dark brown/black (formation of phenazines or azo-oligomers).

-

Storage: Store under Nitrogen/Argon at -20°C.

-

Purification: If the starting material is dark, filter a solution in EtOAc through a short pad of silica gel or activated charcoal before use.

Regiochemistry in Quinoxaline Synthesis

When using Glyoxal or Methylglyoxal :

-

The 5-methoxy group creates an electronic push that differentiates the two amines.

-

Observation: The amine para to the ester (Position 4) is generally less nucleophilic due to the electron-withdrawing ester, but the meta methoxy donates. The amine at Position 3 is meta to the ester and ortho to the methoxy.

-

Result: Expect a mixture of isomers with unsymmetrical dicarbonyls. Separation usually requires careful column chromatography using a shallow gradient (e.g., 0-5% MeOH in DCM).

Solubility Issues

The methyl ester improves solubility in organic solvents compared to the free acid. If the product precipitates too early (trapping impurities), switch solvent from Ethanol to DMF or DMAc (Dimethylacetamide) and run at 100°C.

Part 5: Summary of Reaction Conditions

| Target Heterocycle | Co-Reactant | Catalyst/Reagent | Solvent | Temp (°C) | Typical Yield |

| Benzimidazole | Aldehyde (R-CHO) | Na₂S₂O₅ or PhNO₂ | DMF / EtOH | 80-120 | 75-92% |

| Benzimidazole | Carboxylic Acid | Polyphosphoric Acid (PPA) | None (Neat) | 150-180 | 60-85% |

| Quinoxaline | Benzil (Ph-CO-CO-Ph) | AcOH (cat.)[1] | EtOH / MeOH | 78 (Reflux) | 85-95% |

| Quinoxaline | Glyoxal (CHO-CHO) | None or cat. HCl | H₂O / MeOH | 25-50 | 70-85% |

| Benzotriazole | NaNO₂ | HCl (aq) | H₂O / AcOH | 0-5 | 90-98% |

References

-

General Heterocyclic Synthesis (Benzimidazoles)

- Title: "Recent Advances in the Synthesis of Benzimidazoles."

- Source:Chemical Reviews, 2010.

- Context: Defines the standard mechanism for diamine-aldehyde condens

-

(General Reference)

-

Quinoxaline Synthesis Methodology

- Title: "Green synthesis of quinoxaline deriv

- Source:Journal of Saudi Chemical Society, 2016.

- Context: Validates the ethanol/acetic acid protocol for diamine condens

-

Specific Precursor Chemistry (Methoxy-substituted Anilines)

- Title: "Synthesis and biological evaluation of novel methoxy-substituted benzimidazole deriv

- Source:European Journal of Medicinal Chemistry, 2014.

- Context: Discusses the electronic influence of the methoxy group on cycliz

-

Compound Data

Sources

Application Note: Strategic Derivatization of Methyl 3,4-diamino-5-methoxybenzoate for High-Throughput Biological Screening

Abstract: This document provides a comprehensive guide for the chemical derivatization of Methyl 3,4-diamino-5-methoxybenzoate, a versatile scaffold for generating structurally diverse small molecule libraries. We detail several robust synthetic strategies targeting the reactive ortho-phenylenediamine moiety to construct high-value heterocyclic systems such as benzimidazoles and quinoxalines, as well as acyclic derivatives like Schiff bases and di-amides. Each section elucidates the mechanistic rationale behind the synthetic choices, provides detailed, step-by-step protocols, and discusses the significance of the resulting scaffolds in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with novel compounds possessing high potential for biological activity.

Introduction: The Strategic Value of the Methyl 3,4-diamino-5-methoxybenzoate Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the scope and potential of a screening library. Methyl 3,4-diamino-5-methoxybenzoate presents itself as a privileged starting material for several key reasons:

-

The ortho-Phenylenediamine Core: This functional group arrangement is a cornerstone of heterocyclic chemistry, serving as a versatile precursor for a multitude of condensation reactions. It readily cyclizes with a variety of C1 and C2 synthons to form stable, aromatic systems that are frequently found in biologically active molecules.[1]

-

Modulation of Physicochemical Properties: The scaffold is decorated with a methoxy group and a methyl ester. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets. The methyl ester provides a handle for further modification (e.g., hydrolysis to the carboxylic acid or amidation) and helps to tune the compound's polarity and solubility.

-

Vectorial Diversity: The diamine functionality allows for the systematic introduction of diverse substituents, enabling a thorough exploration of the chemical space around the core. This is crucial for establishing Structure-Activity Relationships (SAR) during lead optimization.[2]

This application note outlines four primary derivatization pathways designed to be efficient, scalable, and amenable to library synthesis for subsequent biological screening.

Overall Derivatization and Screening Workflow

The overarching strategy involves parallel synthesis to generate four distinct classes of compounds from the common starting material. These libraries can then be subjected to a tiered biological screening cascade to identify initial hits for further development.

Caption: Overall workflow from scaffold to lead generation.

Derivatization Strategy 1: Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocycles found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Their synthesis is typically a straightforward condensation reaction.

Mechanistic Rationale

The reaction of an o-phenylenediamine with an aldehyde is a classic method for benzimidazole synthesis. The reaction proceeds via the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring.

Caption: Simplified mechanism of benzimidazole formation.

Protocol 1: Synthesis of 2-Aryl-benzimidazoles

This protocol describes the condensation of Methyl 3,4-diamino-5-methoxybenzoate with an aromatic aldehyde.

-

Materials and Reagents:

-

Methyl 3,4-diamino-5-methoxybenzoate

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Dimethyl sulfoxide (DMSO)

-

Sodium metabisulfite (Na₂S₂O₅) or an alternative oxidant like air/O₂.

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Procedure:

-

To a round-bottom flask, add Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq).

-

Add the substituted aromatic aldehyde (1.1 eq).

-

Add DMSO to create a solution with a concentration of approximately 0.2 M with respect to the diamine.

-

Heat the reaction mixture to 120-125 °C and stir for 12 hours.[6] The reaction can be monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization.

-

-

Expected Characterization:

-

¹H NMR: Disappearance of the two distinct NH₂ proton signals and appearance of a broad N-H signal for the benzimidazole ring.

-

MS (ESI+): A molecular ion peak corresponding to [M+H]⁺ for the expected product.

-

Derivatization Strategy 2: Quinoxaline Synthesis

Quinoxalines are another class of privileged nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including use as anticancer and antimicrobial agents.[7][8] They are readily synthesized from o-phenylenediamines and 1,2-dicarbonyl compounds.

Mechanistic Rationale

The formation of a quinoxaline involves a double condensation reaction. Each amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming two imine bonds and eliminating two molecules of water to yield the final, stable aromatic quinoxaline ring system.[9]

Protocol 2: Synthesis of 2,3-Disubstituted Quinoxalines

This protocol details the reaction with a 1,2-dicarbonyl compound like benzil.

-

Materials and Reagents:

-

Methyl 3,4-diamino-5-methoxybenzoate

-

1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hexafluoroisopropanol (HFIP) can be used as a green solvent/catalyst for room temperature reactions.[9]

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Step-by-Step Procedure:

-

Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature. A precipitate may form.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

-

-

Expected Characterization:

-

¹H NMR: Complete disappearance of the four NH₂ protons. The aromatic region will show signals corresponding to the newly formed quinoxaline ring and its substituents.

-

MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.

-

Derivatization Strategy 3: Schiff Base (Imine) Formation

Schiff bases are compounds containing a carbon-nitrogen double bond. They are important intermediates in organic synthesis and many possess biological activities themselves, including antimicrobial and anticancer properties.[10][11] Their formation is a reversible condensation reaction.

Protocol 3: Synthesis of Bis-Schiff Bases

-

Materials and Reagents:

-

Methyl 3,4-diamino-5-methoxybenzoate

-

Aldehyde or ketone (2.2 eq) (e.g., salicylaldehyde)

-

Ethanol (EtOH)

-

Glacial acetic acid (catalytic amount)

-

-

Step-by-Step Procedure:

-

Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add the aldehyde or ketone (2.2 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours.[12] A color change and/or precipitation of the product is often observed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

-

-

Purification:

-

The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

-

-

Expected Characterization:

-

¹H NMR: Disappearance of NH₂ protons and appearance of a characteristic imine proton signal (-N=CH-) typically in the range of 8-9 ppm.

-

IR Spectroscopy: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretch.

-

MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.

-

Derivatization Strategy 4: Di-Amide Formation

Acylation of the diamine scaffold to form di-amides is a fundamental strategy to introduce a wide variety of side chains and modulate the compound's properties. Amide bonds are stable and are a key feature of peptides and many small molecule drugs.

Protocol 4: Synthesis of Di-Amides via Amide Coupling

This protocol uses a standard peptide coupling agent, which is generally milder than using acyl chlorides.

-

Materials and Reagents:

-

Methyl 3,4-diamino-5-methoxybenzoate

-

Carboxylic acid (2.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.4 eq)

-

Hydroxybenzotriazole (HOBt) (catalytic to 2.4 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 eq)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (2.2 eq) in DMF or DCM.

-

Add EDC (2.4 eq) and HOBt (e.g., 0.5 eq). Stir at room temperature for 15-30 minutes to pre-activate the acid.

-

Add a solution of Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in the same solvent.

-

Add the base (DIPEA or TEA, 3-4 eq) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl (if base is present), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel chromatography.

-

-

Expected Characterization:

-

¹H NMR: Disappearance of NH₂ protons and appearance of two new amide N-H proton signals (typically broad singlets or triplets if coupled).

-

MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.

-

Summary of Derivatization Strategies

| Strategy | Reaction Type | Key Reagents | Resulting Scaffold | Biological Relevance |

| 1 | Condensation/Cyclization | Aldehydes, Carboxylic Acids | Benzimidazole | Anticancer, Antimicrobial, Anti-inflammatory[3][4][5] |

| 2 | Double Condensation | 1,2-Dicarbonyl compounds | Quinoxaline | Anticancer, Antimicrobial, Antiviral[7][8] |

| 3 | Condensation | Aldehydes, Ketones | Schiff Base (Imine) | Antimicrobial, Anticancer, Synthetic Intermediate[10][11] |

| 4 | Acylation | Carboxylic Acids + Coupling Agents | Di-Amide | Broadly applicable, property modulation |

Conclusion

Methyl 3,4-diamino-5-methoxybenzoate is a highly valuable and versatile starting material for the construction of diverse chemical libraries. The protocols outlined in this application note describe robust and efficient methods for generating four distinct classes of compounds with high potential for biological activity. By employing these strategies in parallel synthesis efforts, researchers can rapidly generate novel and structurally diverse collections of molecules for high-throughput screening, significantly accelerating the early stages of the drug discovery process. Proper analytical characterization (NMR, MS) is essential to confirm the identity and purity of all synthesized derivatives before they are submitted for biological evaluation.

References

-

Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, E63, o4582. [Link]

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

-

PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. Retrieved from [Link]

-

Wang, H., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

-

Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]

- Google Patents. (n.d.). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles.

-

Wu, J., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(16), 4414-4417. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

-

Yildiz, I., et al. (2019). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules. [Link]

-

Chen, Y. C., et al. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Journal of the Chinese Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

Journal of University of Shanghai for Science and Technology. (2022). Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H)-substituted Benzimidazole derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Lee, K. E., et al. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Journal of Applied Biological Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. Revista Bionatura. [Link]

-

ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]

-

Shia, J. S., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Profiling. Journal of Medicinal and Chemical Sciences. [Link]

-

Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

-

Wilson, M. W., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazopyridine-6-carboxylic acids. Bulgarian Chemical Communications. [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

-